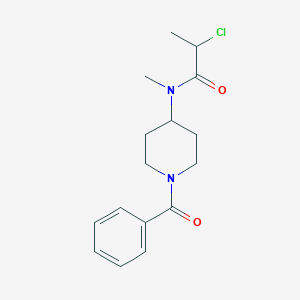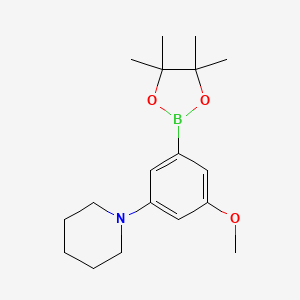
N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide, also known as BTCP, is a chemical compound that belongs to the piperidine class of compounds. It is a synthetic drug that was first synthesized in the 1970s and has been the subject of scientific research ever since. BTCP has been found to have several interesting properties, including its ability to act as a dopamine reuptake inhibitor. In
Mécanisme D'action
N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have several effects on the brain. Dopamine is a neurotransmitter that is involved in several important functions such as mood regulation, motivation, and reward. By increasing dopamine levels, N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide can improve mood, increase motivation, and enhance the feeling of reward.
Biochemical and Physiological Effects:
N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide has several biochemical and physiological effects on the body. It has been found to increase dopamine levels in the brain, which can lead to an improvement in mood and motivation. It has also been found to have analgesic properties, which can help in pain management. However, N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide can also have several negative effects on the body, such as addiction and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide has several advantages and limitations for lab experiments. Its ability to act as a dopamine reuptake inhibitor makes it a potential candidate for the treatment of several neurological disorders. However, its addictive properties make it difficult to study in humans. Therefore, most of the studies on N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide have been conducted in animals.
Orientations Futures
There are several future directions for research on N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide. One direction is to explore its potential use in the treatment of neurological disorders such as Parkinson's disease, ADHD, and depression. Another direction is to study its analgesic properties and its potential use in pain management. Additionally, more research is needed to understand the mechanism of action of N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide and its effects on the body. Finally, more studies are needed to explore the potential side effects of N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide and its addictive properties.
Méthodes De Synthèse
The synthesis of N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide involves the reaction of piperidine with benzoyl chloride and then with chloroacetyl chloride. The resulting product is then reacted with methylamine to produce N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide. This synthesis method has been well established and has been used in many scientific studies.
Applications De Recherche Scientifique
N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide has been the subject of scientific research for several decades. It has been found to have several interesting properties, including its ability to act as a dopamine reuptake inhibitor. This property makes it a potential candidate for the treatment of several neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide has also been found to have analgesic properties and has been studied for its potential use in pain management.
Propriétés
IUPAC Name |
N-(1-benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-12(17)15(20)18(2)14-8-10-19(11-9-14)16(21)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAUNDRZKNRTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCN(CC1)C(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-bromo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2688918.png)

![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide](/img/structure/B2688921.png)


![Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2688929.png)

![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2688932.png)
![4-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2688933.png)




